molecular formula C11H14ClNO2 B1444891 Tert-butyl 5-amino-2-chlorobenzoate CAS No. 1179133-92-6

Tert-butyl 5-amino-2-chlorobenzoate

Cat. No. B1444891
CAS RN: 1179133-92-6
M. Wt: 227.69 g/mol
InChI Key: MBQLNHTZIFBBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-chlorobenzoate is a chemical compound with the formula C₁₁H₁₄ClNO₂ . It is used in various scientific research and has a molecular weight of 227.69 .


Physical And Chemical Properties Analysis

Tert-butyl 5-amino-2-chlorobenzoate is a powder at room temperature . It has a molecular weight of 227.69 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Tert-butyl 5-amino-2-chlorobenzoate: is used in the synthesis of various pharmaceutical compounds. Its tert-butyl group serves as a protecting group for carboxylic acids, which is crucial in the multi-step synthesis of complex molecules. This compound provides stability against nucleophiles and reducing agents, and its deprotection can be conveniently achieved under acidic conditions .

Chromatography and Mass Spectrometry

In chromatography and mass spectrometry, Tert-butyl 5-amino-2-chlorobenzoate can be used as a standard or reference compound due to its well-defined properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods .

Organic Synthesis Methodology

Researchers use Tert-butyl 5-amino-2-chlorobenzoate to develop new organic synthesis methodologies. Its structure allows for the exploration of novel chemical reactions that can be applied to the synthesis of a wide range of organic compounds .

Safety and Hazards

Tert-butyl 5-amino-2-chlorobenzoate is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment and following standard safety protocols for chemical handling.

properties

IUPAC Name

tert-butyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLNHTZIFBBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.